6-Aminophthalide

Description

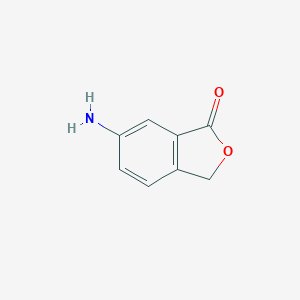

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJZDNKZJZUROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205936 | |

| Record name | 6-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57319-65-0 | |

| Record name | 6-Aminophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57319-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57319-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminophthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Aminophthalide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF6HH4UQR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Aminophthalide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and a plausible synthetic route for 6-Aminophthalide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure

This compound, with the IUPAC name 6-Amino-2-benzofuran-1(3H)-one, is a heterocyclic aromatic compound. Its structure consists of a phthalide (isobenzofuran-1(3H)-one) core with an amino group substituted at the 6-position of the benzene ring.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | References |

| CAS Number | 57319-65-0 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 183 °C | [1] |

| Boiling Point (Predicted) | 420.2 ± 45.0 °C | [1] |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ | [1] |

| Water Solubility | 1360 mg/L at 25°C | [1] |

| pKa (Predicted) | 3.88 ± 0.20 | [1] |

| SMILES | C1C2=C(C=C(C=C2)N)C(=O)O1 | [3] |

| InChI | InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2 | [3] |

| InChIKey | ZIJZDNKZJZUROE-UHFFFAOYSA-N | [3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring. The two methylene protons may appear as a singlet or as an AB quartet depending on their magnetic equivalence.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the lactone will appear at a characteristic downfield shift. The aromatic carbons will have distinct chemical shifts based on their electronic environment, influenced by the amino and lactone functionalities.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine.

-

C=O stretching: A strong absorption band around 1750-1700 cm⁻¹ for the lactone carbonyl group.

-

C-N stretching: In the region of 1350-1250 cm⁻¹.

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (149.15). The fragmentation pattern will be characteristic of the phthalide structure and the amino substituent.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established chemical transformations for analogous compounds. The following proposed protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

Proposed Synthesis of this compound from 4-Nitrophthalic Acid

This synthetic route involves two main steps: the reduction of one of the carboxylic acid groups of 4-nitrophthalic acid to form 6-nitrophthalide, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 6-Nitrophthalide

This step is a selective reduction of one carboxylic acid group in the presence of a nitro group.

-

Materials: 4-Nitrophthalic acid, a suitable reducing agent (e.g., sodium borohydride in a polar aprotic solvent like THF), and appropriate workup reagents (e.g., dilute hydrochloric acid).

-

Procedure:

-

Dissolve 4-nitrophthalic acid in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the cooled solution. The reaction is typically exothermic.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-nitrophthalide.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to a primary amine. Common methods for nitro group reduction can be employed.[4][5][6][7]

-

Materials: 6-Nitrophthalide, a reducing agent (e.g., tin(II) chloride in ethanol, or catalytic hydrogenation with H₂ gas and a catalyst like Pd/C), and appropriate workup reagents.

-

Procedure (using SnCl₂):

-

Dissolve 6-nitrophthalide in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the organic layer, dry it, and evaporate the solvent to yield crude this compound.

-

Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization:

-

Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amines include ethanol, methanol, or mixtures with water.[8][9]

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography:

-

Choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) that provides good separation of the product from impurities on a TLC plate.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Biological Activity

There is limited publicly available information on the specific biological activities or signaling pathways of this compound. However, the phthalide and aminophthalide scaffolds are present in various biologically active molecules. Phthalide derivatives have been investigated for a range of pharmacological activities.[13][14][15][16] Further screening and research would be necessary to elucidate the specific biological profile of this compound.

Workflow and Process Visualization

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

References

- 1. 57319-65-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C8H7NO2) [pubchemlite.lcsb.uni.lu]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. biotage.com [biotage.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloids Pharmacological Activities - Prospects for the Development of Phytopharmaceuticals for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

6-Aminophthalide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Aminophthalide, a key chemical intermediate with significant applications in pharmaceutical research and drug development. The document details the compound's physicochemical properties, provides representative experimental protocols for its synthesis, and explores its role in the development of novel therapeutics, including P-glycoprotein (P-gp) inhibitors and advanced bioconjugation technologies. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and synthetic chemistry, offering in-depth data, detailed methodologies, and visual representations of relevant chemical and biological pathways.

Introduction

This compound (6-amino-2-benzofuran-1(3H)-one) is a versatile heterocyclic compound. Its structure serves as a valuable scaffold in medicinal chemistry, primarily due to its utility as a building block for more complex molecules. Notably, it is a crucial intermediate in the synthesis of potent antitumor agents and modulators of drug resistance. Its applications include the total synthesis of the antitumor antibiotic uncialamycin and the development of permethyl ningalin analogs, which function as P-glycoprotein inhibitors to combat multidrug resistance in cancer cells. Furthermore, this compound is a precursor for creating reductively cleavable linker systems used in the traceless purification of peptides for biomedical applications.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 57319-65-0 |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | 6-amino-1,3-dihydro-2-benzofuran-1-one |

| Appearance | Pale cream to yellow to pale brown powder |

| Melting Point | 183 °C |

| Boiling Point (Predicted) | 420.2 ± 45.0 °C at 760 mmHg |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ |

| Water Solubility | 1360 mg/L at 25°C |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Synthesis of this compound: Representative Experimental Protocols

Step 1: Reduction of a Nitrophthalimide Precursor (Representative Protocol)

This protocol details the catalytic hydrogenation of 4-nitrophthalimide to 4-aminophthalimide. This method is a standard and high-yield procedure for the reduction of an aromatic nitro group in the presence of an imide and is directly applicable to the corresponding 6-nitro precursor.

Reaction: Catalytic hydrogenation of 4-nitrophthalimide to 4-aminophthalimide.

Materials:

-

4-Nitrophthalimide (100 g)

-

Dimethylformamide (DMF) (700 ml)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Water

-

Hydrogenation kettle (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

In a hydrogenation kettle, dissolve 100 g of 4-nitrophthalimide in 700 ml of dimethylformamide.

-

Add the 5% Pd/C catalyst to the solution.

-

Seal the kettle and carry out the hydrogenation reaction under hydrogen pressure. Maintain the pressure at 40-60 psi and the temperature at 40-50°C.

-

Continue the reaction until hydrogen uptake ceases, indicating the completion of the reduction.

-

Once the reaction is complete, filter the hot reaction mixture to remove the Pd/C catalyst.

-

Remove the dimethylformamide from the filtrate by distillation under reduced pressure at a temperature of 60-80°C.

-

Add 500 ml of water to the resulting residue and stir the mixture for 20-30 minutes.

-

Isolate the product, 4-aminophthalimide, by filtration.

-

Dry the collected yellow crystalline solid at 60-70°C. Expected yield is approximately 97%.

Step 2: Conversion of Aminophthalimide to Aminophthalide (Representative Protocol)

The following protocol describes the conversion of 4-aminophthalimide to 5-aminophthalide. This selective reduction of one carbonyl group of the imide is a key transformation and is expected to be directly applicable for the synthesis of this compound from 6-aminophthalimide.

Reaction: Selective reduction of 4-aminophthalimide to 5-aminophthalide.

Materials:

-

4-Aminophthalimide (20 g)

-

Zinc powder (41 g)

-

Sodium hydroxide (NaOH) (122 g)

-

Water (50 ml)

-

Concentrated hydrochloric acid (HCl) (30 ml)

-

Sodium carbonate (Na₂CO₃) (20 g)

-

Reaction flask with stirring mechanism

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Prepare a mixture of 41 g of zinc powder and 122 g of sodium hydroxide in 50 ml of water in a reaction flask with vigorous stirring.

-

Over a period of 30 minutes, add 20 g of 4-aminophthalimide to the mixture.

-

Continue stirring the mixture for an additional 30 minutes, then heat it to 60°C.

-

Maintain this temperature until the evolution of ammonia gas ceases. Continue heating for an additional 60 minutes.

-

Cool the reaction mixture to approximately 30°C and filter off the zinc residues.

-

Acidify the filtrate with 30 ml of concentrated hydrochloric acid.

-

Heat the acidified solution to 90°C for 45 minutes to facilitate the ring-closure to the phthalide.

-

Cool the solution and neutralize it by adding 20 g of solid sodium carbonate, which should bring the pH to approximately 8-9.

-

The product will precipitate out of the solution. Filter the solid, wash it with water, and air dry to obtain 5-aminophthalide.

Applications in Drug Development

P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. This compound serves as a key intermediate in the synthesis of P-gp inhibitors, which can block this efflux mechanism and resensitize resistant cancer cells to chemotherapy.

The expression and function of P-gp are regulated by several intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[1][2] Inhibiting these pathways or P-gp directly can lead to increased intracellular drug accumulation.

Reductively Cleavable Linkers in Bioconjugation

This compound is a precursor for the synthesis of novel, reductively cleavable linkers. These linkers are employed in "catch-and-release" purification strategies, particularly for complex peptides. The linker allows a target molecule to be immobilized on a solid support (the "catch" step). After washing away impurities, the linker is cleaved under specific reducing conditions to release the purified molecule in a "traceless" manner, meaning no part of the linker remains attached to the final product. This technology streamlines the manufacturing of peptides for immunological and other biomedical applications.

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in cutting-edge pharmaceutical research. Its role as a precursor to P-glycoprotein inhibitors highlights its potential in overcoming multidrug resistance in oncology. Furthermore, its application in the synthesis of cleavable linkers showcases its importance in streamlining the production of complex biologics. The synthetic protocols and technical data provided in this guide offer a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in drug discovery and development programs.

References

Spectroscopic Data of 6-Aminophthalide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide is a chemical compound of interest in organic synthesis and medicinal chemistry. As a derivative of phthalide, it possesses a lactone fused to a benzene ring, with an amino group substituent that can significantly influence its chemical reactivity and biological activity. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such molecules during research and development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | d | 1 | Ar-H |

| ~6.8-7.0 | dd | 1 | Ar-H |

| ~6.7-6.9 | d | 1 | Ar-H |

| ~5.2 | s | 2 | -CH₂-O- |

| ~4.0-5.0 | br s | 2 | -NH₂ |

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broad singlet for the -NH₂ protons can exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~170 | Quaternary | C=O (lactone) |

| ~150 | Quaternary | C-NH₂ |

| ~130-140 | Quaternary | Ar-C |

| ~125-130 | Tertiary | Ar-CH |

| ~115-120 | Tertiary | Ar-CH |

| ~110-115 | Tertiary | Ar-CH |

| ~105-110 | Quaternary | Ar-C |

| ~70 | Secondary | -CH₂-O- |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | C=O stretch (γ-lactone) |

| 1620-1580 | Medium-Strong | N-H bend and Aromatic C=C stretch |

| 1300-1200 | Strong | C-O stretch (lactone) |

| 1300-1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 149 | [M]⁺ (Molecular Ion) |

| 120 | [M-CHO]⁺ |

| 92 | [M-C₂H₃O₂]⁺ |

| 65 | [C₅H₅]⁺ |

Note: Fragmentation patterns are predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency domain spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.

-

Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Caption: A flowchart illustrating the typical stages from synthesis to spectroscopic analysis and final structure confirmation of a chemical compound.

6-Aminophthalide: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-Aminophthalide. Due to the limited availability of extensive quantitative data in public literature, this document emphasizes standardized experimental protocols to enable researchers to determine these critical parameters. Understanding the solubility and stability of this compound is paramount for its application in drug discovery and development, ensuring accurate experimental outcomes and the development of robust formulations.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 149.15 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Melting Point | 183 °C | --INVALID-LINK-- |

| pKa | 3.88 ±0.20 (Predicted) | --INVALID-LINK-- |

Solubility Profile

Currently, the only publicly available quantitative solubility data for this compound is in water.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | 1360 mg/L | --INVALID-LINK--, --INVALID-LINK-- |

For other common laboratory solvents, qualitative descriptors are not widely available. Therefore, experimental determination is necessary.

Stability Profile

Specific stability data for this compound under various conditions such as pH, temperature, and light exposure is not extensively documented. However, based on its chemical structure, which contains an aromatic amine and a lactam ring, some general stability considerations can be inferred. Aromatic amines are known to be susceptible to oxidation and degradation in the presence of light and air.[1] The stability of aromatic amines can also be influenced by pH.[2] Lactam rings can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

A comprehensive stability assessment should be conducted to determine the degradation profile of this compound under conditions relevant to its intended use.

Experimental Protocols

Given the lack of extensive public data, the following sections provide detailed, adaptable protocols for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Protocol for Assessing Chemical Stability

This protocol describes a general approach for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration in a relevant solvent

-

pH buffers (e.g., pH 4, 7, and 9)

-

Thermostatically controlled ovens or incubators

-

Photostability chamber

-

HPLC system with a stability-indicating method

Procedure:

-

Preparation of Study Samples:

-

Prepare solutions of this compound in the chosen solvent system. For pH stability, use appropriate buffers.

-

Divide the solutions into aliquots for each stress condition.

-

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) and at refrigerated and room temperatures as controls.

-

pH Stability: Store samples in different pH buffers at a constant temperature.

-

Photostability: Expose samples to a controlled light source in a photostability chamber, as per ICH Q1B guidelines.[3][4] Protect control samples from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 6, 12, 24 hours, and then weekly), withdraw an aliquot from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of this compound.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point for each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Determine the degradation kinetics and shelf-life under different conditions.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and the logical relationships of factors influencing these properties.

Caption: Workflow for solubility and stability assessment.

Caption: Factors impacting this compound's properties.

References

6-Aminophthalide Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phthalide scaffold is a core structural motif found in numerous biologically active compounds. Among its derivatives, 6-aminophthalide has emerged as a particularly valuable building block in medicinal chemistry. Its unique structural and electronic properties make it an ideal starting point for the synthesis of targeted therapeutics. This technical guide provides an in-depth exploration of this compound derivatives, with a primary focus on their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. We will cover their mechanism of action, present key quantitative data, detail experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows.

Core Application: PARP Inhibition and Synthetic Lethality

The most significant application of this compound derivatives to date is in the development of PARP inhibitors (PARPi) for cancer therapy.[1]

Mechanism of Action: Exploiting Cancer's Achilles' Heel

Poly(ADP-ribose) polymerase, particularly PARP1 and PARP2, is a family of enzymes crucial for repairing single-strand breaks (SSBs) in DNA through the Base Excision Repair (BER) pathway.[2] In a healthy cell, if these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[1]

Many cancers, particularly certain types of ovarian, breast, and prostate cancer, harbor mutations in BRCA1/2 or other HRR pathway genes, rendering them deficient in this critical repair mechanism.[1] This deficiency is a key vulnerability.

By inhibiting PARP, this compound derivatives and other PARPi prevent the initial SSB repair. This leads to an accumulation of DSBs. In normal cells, the functional HRR pathway can still repair these DSBs. However, in HRR-deficient cancer cells, the inability to repair these breaks leads to genomic instability and ultimately, cell death (apoptosis). This concept, where a deficiency in two different pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[2]

The following diagram illustrates the principle of synthetic lethality targeted by PARP inhibitors.

Quantitative Biological Activity

The efficacy of this compound derivatives as PARP inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) against PARP enzymes and their cytotoxic effects on cancer cell lines, particularly those with BRCA mutations.

| Compound ID | Target | IC₅₀ (nmol/L) | Cell Line | Cytotoxicity (IC₅₀) | Reference |

| YHP-836 | PARP1 | 6.328 | MX-1 (BRCA1 mut) | Potent | [3] |

| PARP2 | 3.621 | [3] | |||

| Olaparib | PARP1 | 1.832 | N/A | N/A | [3] |

| PARP2 | 7.773 | [3] |

Table 1: Comparative in vitro activity of the novel this compound derivative YHP-836 against PARP1/2 enzymes. Olaparib is included as a clinically approved reference compound.[3]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often starts from commercially available nitrophthalic acids or their corresponding anhydrides, followed by key chemical transformations.

General Synthesis Workflow

A representative synthetic pathway involves the reduction of a nitro group to the key amine functionality. The workflow can be generalized as follows:

Experimental Protocol: Synthesis of 5-Aminophthalide

This protocol details the synthesis of 5-aminophthalide from 4-aminophthalimide, illustrating a key reduction step common in the synthesis of aminophthalide isomers.[4]

Materials:

-

4-Aminophthalimide

-

Zinc dust

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Prepare a mixture of zinc (41 g) and sodium hydroxide (122 g) in 50 mL of water in a flask equipped with a mechanical stirrer.

-

With good stirring, add 4-aminophthalimide (20 g) to the mixture over a period of 30 minutes.

-

Continue stirring the mixture for an additional 30 minutes, then heat to 60°C.

-

Maintain the temperature and continue heating for 60 minutes after the evolution of ammonia gas has ceased.

-

Cool the reaction mixture to approximately 30°C.

-

Filter the mixture to remove zinc residues.

-

Acidify the filtrate with 30 mL of concentrated hydrochloric acid.

-

Heat the acidified solution to 90°C for 45 minutes.

-

Cool the solution and neutralize it by carefully adding solid sodium carbonate (~20 g) until the pH reaches 8-9.

-

The resulting precipitate (the product) is collected by filtration, washed thoroughly with water, and air-dried.

Protocols for Biological Evaluation

Protocol: In Vitro PARP Inhibition Assay

This protocol outlines a method to determine the IC₅₀ values of test compounds against PARP1/2.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone H1 (PARP substrate)

-

Biotinylated NAD⁺

-

Streptavidin-coated plates

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

HRP-conjugated anti-PAR antibody

-

TMB substrate

Procedure:

-

Coat a 96-well streptavidin plate with Histone H1. Wash and block the plate.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In each well, add the PARP enzyme, activated DNA (pre-incubated with a DNA-damaging agent), and the test compound at various concentrations.

-

Initiate the PARylation reaction by adding biotinylated NAD⁺ to each well. Incubate at room temperature for 1 hour.

-

Wash the plate to remove unreacted components.

-

Add HRP-conjugated anti-PAR antibody and incubate for 1 hour.

-

Wash the plate again, then add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the synthesized derivatives against cancer cell lines.[5][6]

Materials:

-

BRCA-deficient cancer cell line (e.g., MX-1, MDA-MB-436)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (including a DMSO-only vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Outlook

This compound derivatives represent a highly promising class of compounds, particularly in the field of oncology. Their demonstrated ability to potently inhibit PARP enzymes leverages the elegant principle of synthetic lethality, offering a targeted therapeutic strategy for cancers with specific DNA repair deficiencies. The synthetic accessibility of the phthalide core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing next-generation derivatives with improved PARP-trapping abilities, exploring their combination with other anticancer agents to overcome resistance, and expanding their application to other diseases where DNA damage response plays a critical role. The technical foundation presented in this guide provides researchers with the essential knowledge and methodologies to contribute to this exciting and impactful area of drug discovery.

References

- 1. PARP Inhibitors in Gynecologic Cancers: What Is the Next Big Development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 4. prepchem.com [prepchem.com]

- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

The Biological Activity of Aminophthalide Analogs: A Technical Guide

Introduction

The aminophthalide scaffold, a core structure in many biologically active molecules, has garnered significant attention in medicinal chemistry and drug development. These heterocyclic compounds, characterized by a fused benzene and γ-lactam ring with an amino group substitution, serve as privileged structures for interacting with various biological targets. Their unique three-dimensional shape and electronic properties allow for the design of potent and selective inhibitors for enzymes and protein-protein interactions. This technical guide provides an in-depth overview of the biological activities of aminophthalide analogs, focusing on their applications as anticancer and anti-inflammatory agents. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways.

Anticancer Activity of Aminophthalide Analogs

A primary focus of research into aminophthalide analogs has been their potential as anticancer agents. These compounds exhibit a range of mechanisms to combat cancer cell proliferation and survival, most notably through the inhibition of Poly(ADP-ribose) polymerase (PARP) and DNA topoisomerase II.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is deficient.[1] Inhibition of PARP in these "BRCA-deficient" cells prevents the repair of SSBs, which then degenerate into double-strand breaks during replication.[2] With a compromised HRR pathway, these cells cannot repair the damage and are selectively destroyed, a concept known as synthetic lethality.[2]

Many potent PARP inhibitors are designed to mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP1/2.[2][3] The aminophthalide structure is a key pharmacophore in several successful PARP inhibitors, where the lactam ring and amino group form critical hydrogen bonds and pi-stacking interactions within the enzyme's active site.[1]

Mechanism of Action: Topoisomerase II Inhibition & DNA Intercalation

Certain aminophthalide analogs, such as amonafide and its derivatives (numonafides), function as DNA intercalators and topoisomerase II inhibitors.[4] These molecules insert themselves between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription. By inhibiting topoisomerase II, they prevent the enzyme from re-ligating DNA strands after resolving replication-induced tangles, leading to an accumulation of double-strand breaks and subsequent apoptosis.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various aminophthalide and related analogs against several human cancer cell lines.

| Compound/Analog | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| MMZ-140C | BxPC-3 (Pancreatic) | MTT | 30.15 ± 9.39 | [5] |

| MMZ-45B | HT-29 (Colorectal) | MTT | 31.78 ± 3.93 | [5] |

| 5-Fluorouracil | BxPC-3 (Pancreatic) | MTT | 38.99 ± 14.67 | [5] |

| 5-Fluorouracil | HT-29 (Colorectal) | MTT | 52.26 ± 4.9 | [5] |

| Compound 14j | A549 (Lung) | - | 7.9 | [5] |

| Compound 14t | HeLa (Cervical) | - | 4.1 | [5] |

| 13c (Aminothiazole-paeonol) | AGS (Gastric) | - | 4.0 | [6] |

| 13c (Aminothiazole-paeonol) | HT-29 (Colorectal) | - | 4.4 | [6] |

| 13d (Aminothiazole-paeonol) | AGS (Gastric) | - | 7.2 | [6] |

| 16l (Thienoimidazole-carboxamide) | Capan-1 (BRCA2-mutant) | - | Potent (Specific value not stated) | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HT-29, BxPC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5][7]

-

Compound Treatment: Aminophthalide analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 or 72 hours).[7]

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[7]

Anti-inflammatory Activity of Aminophthalide Analogs

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and traumatic brain injury (TBI).[8][9] Aminophthalide analogs, particularly derivatives of thalidomide known as immunomodulatory imide drugs (IMiDs), have shown significant promise in mitigating neuroinflammation.

Mechanism of Action: Inhibition of TNF-α

Tumor necrosis factor-alpha (TNF-α) is a central proinflammatory cytokine that plays a critical role in activating microglia, the resident immune cells of the central nervous system.[8] Overproduction of TNF-α is associated with neuronal excitotoxicity and propagation of the inflammatory state.[8] Thalidomide and its analogs inhibit the production of TNF-α by binding to and enhancing the degradation of TNF-α mRNA.[8]

A key molecular target for many IMiDs is the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[8][9] By binding to cereblon, these drugs modulate the ubiquitination of downstream protein targets, which can include transcription factors involved in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.[9]

Quantitative Data: Anti-inflammatory Effects

Recent studies have focused on novel thalidomide analogs designed to maximize anti-inflammatory effects while minimizing adverse side effects.

| Compound | Model | Effect | Finding | Reference |

| 3-Mono-thiopomalidomide (3-MP) | LPS-stimulated microglial cells | Reduction of pro-inflammatory markers | Potent anti-inflammatory effects | [9] |

| 3-Mono-thiopomalidomide (3-MP) | Mouse model of TBI | Astrocyte & Microglia Activation | Reduced activation | [9] |

| Mafenide Derivatives (Sulfa-4, Sulfa-22) | APP/PS1 mice (Alzheimer's model) | Microglial Activation | Significantly inhibited | [10] |

| Mafenide Derivatives (Sulfa-4, Sulfa-22) | APP/PS1 mice (Alzheimer's model) | Inflammatory Cytokines | Decreased expression in CNS | [10] |

Experimental Protocol: Measurement of Cytokines in Cell Culture

This protocol outlines a general method for quantifying the effect of aminophthalide analogs on cytokine production in vitro using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cell Culture and Stimulation: Mouse microglial cells (e.g., BV2) or macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.[9] To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of various concentrations of the test aminophthalide analog.

-

Supernatant Collection: After a defined incubation period (e.g., 12-24 hours), the cell culture supernatant is collected and centrifuged to remove any cells or debris.

-

ELISA Procedure:

-

A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.

-

The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

The collected cell culture supernatants (and standards) are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for the cytokine is added.

-

The plate is washed again, and an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added.

-

Following a final wash, a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.

-

-

Data Measurement and Analysis: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at the appropriate wavelength. A standard curve is generated using known concentrations of the cytokine, and this curve is used to determine the concentration of the cytokine in the experimental samples. The percentage of inhibition by the aminophthalide analog is calculated relative to the LPS-only control.

Synthesis of Aminophthalide Core Structure

The versatility of the aminophthalide scaffold is matched by the various synthetic routes developed for its construction. A common and effective method involves the reduction of a corresponding nitrophthalide precursor.

General Synthetic Workflow

Experimental Protocol: Synthesis of 4-Amino-2,3-dihydro-1H-isoindol-1-one

This procedure describes a common method for synthesizing the core aminophthalide structure.[11]

Methodology:

-

Reaction Setup: A mixture of 4-nitro-2,3-dihydro-1H-isoindol-1-one, ammonium formate, and a catalytic amount of palladium on carbon (e.g., 7.5% Pd/C) is prepared in a suitable solvent, such as methanol.[11]

-

Reaction Conditions: The reaction mixture is stirred vigorously. The reaction is often exothermic and may be gently heated (e.g., to 35°C) to ensure completion.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion (typically within a few hours), the catalyst (Pd/C) is removed by filtration through a pad of celite.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system to yield the pure 4-amino-2,3-dihydro-1H-isoindol-1-one.

Aminophthalide analogs represent a versatile and powerful class of compounds with significant therapeutic potential. Their ability to selectively target key proteins involved in cancer progression and neuroinflammation underscores their importance as a privileged scaffold in drug discovery. The well-established anticancer mechanisms, including PARP and topoisomerase II inhibition, continue to yield promising clinical candidates. Furthermore, the development of next-generation immunomodulatory drugs based on the aminophthalide core offers new hope for treating chronic neuroinflammatory and neurodegenerative diseases. Future research will undoubtedly focus on refining the structure-activity relationships of these analogs to enhance potency and selectivity while minimizing off-target effects, paving the way for novel and effective therapies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting neuroinflammation: 3-monothiopomalidomide a new drug candidate to mitigate traumatic brain injury and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mafenide derivatives inhibit neuroinflammation in Alzheimer's disease by regulating pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

6-Aminophthalide: A Core Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide, a simple bicyclic lactone, has emerged as a critical building block in the synthesis of complex organic molecules, most notably in the development of cutting-edge pharmaceuticals. Its unique structural features, comprising a reactive aromatic amine and a stable phthalide core, provide a versatile platform for a variety of chemical transformations. This technical guide offers a comprehensive overview of this compound's role as a precursor, detailing its chemical properties, key synthetic reactions, and providing explicit experimental protocols for its derivatization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Properties of this compound

This compound, also known as 6-amino-2-benzofuran-1(3H)-one, is a crystalline solid with the molecular formula C₈H₇NO₂.[1][2] Its key physical and chemical properties are summarized in the table below. The presence of both a primary aromatic amine and a lactone ring system allows for selective functionalization at either moiety, making it a highly valuable and versatile precursor in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 57319-65-0 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | Pale cream to yellow to pale brown powder | [4] |

| Water Solubility | 1360 mg/L at 25°C | [2] |

| IUPAC Name | 6-amino-1,3-dihydro-2-benzofuran-1-one | [4] |

Key Synthetic Transformations of this compound

This compound serves as a pivotal starting material for the synthesis of a range of important intermediates, particularly in the production of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib.[5][6] The three primary transformations that highlight its synthetic utility are N-acylation, diazotization followed by Sandmeyer reaction, and Suzuki-Miyaura coupling.

Workflow for the Utilization of this compound in Multi-step Synthesis

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations of this compound.

N-Acylation of this compound

N-acylation of the primary amine group of this compound is a fundamental step in the synthesis of many PARP inhibitors. The following protocol describes a general procedure for the acylation using an acyl chloride.

Reaction Scheme:

Caption: N-Acylation of this compound.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq) dropwise.

-

Acyl Chloride Addition: To the stirred solution, add cyclopropanecarbonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 6-(cyclopropanecarboxamido)phthalide.

Quantitative Data (Estimated):

| Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| This compound | 6-(Cyclopropanecarboxamido)phthalide | Cyclopropanecarbonyl chloride, Pyridine | CH₂Cl₂ | 85-95 | >98 |

Diazotization and Sandmeyer Reaction of this compound

The conversion of the amino group of this compound to a halide is typically achieved through a diazotization reaction followed by a Sandmeyer reaction. This is a crucial step in preparing intermediates for subsequent cross-coupling reactions. The following protocol is adapted from a procedure for the isomeric 5-aminophthalide and is expected to be effective for the 6-amino isomer.

Reaction Scheme:

Caption: Diazotization-Sandmeyer bromination of this compound.

Procedure:

-

Diazotization:

-

Suspend this compound (1.0 eq) in 48% aqueous hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.

-

Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 6-bromophthalide can be purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data (Estimated):

| Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| This compound | 6-Bromophthalide | NaNO₂, HBr, CuBr | Water | 70-85 | >97 |

Suzuki-Miyaura Coupling of 6-Bromophthalide

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple 6-bromophthalide with an arylboronic acid, a key step in the synthesis of various PARP inhibitors.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 6-bromophthalide.

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6-bromophthalide (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8-12 hours, monitoring completion by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 6-(4-fluorophenyl)phthalide.

Quantitative Data (Estimated):

| Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 6-Bromophthalide | 6-(4-Fluorophenyl)phthalide | (4-Fluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/Water | 75-90 | >98 |

Conclusion

This compound is a precursor of significant importance in contemporary organic synthesis, particularly for the construction of complex heterocyclic scaffolds found in medicinally relevant molecules. The strategic functionalization of its amino group through acylation or diazotization, followed by transformations such as the Sandmeyer and Suzuki-Miyaura reactions, provides a robust and versatile toolkit for the synthetic chemist. The detailed protocols and compiled data in this guide are intended to facilitate the efficient and effective use of this compound in research and development, ultimately contributing to the advancement of organic synthesis and drug discovery.

References

- 1. This compound, 95% | CAS 57319-65-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 57319-65-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. A18896.09 [thermofisher.com]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity 6-Aminophthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 6-Aminophthalide, a valuable building block in contemporary drug discovery and chemical biology. This document outlines commercial suppliers, purity specifications, and key applications, with a focus on its emerging role in targeted protein degradation. Detailed methodologies for relevant experimental procedures are also provided to support researchers in their laboratory work.

Commercial Availability and Purity Specifications

High-purity this compound is available from several commercial chemical suppliers. The typical purity offered is around 95%, with some suppliers providing more detailed analyses. Researchers should always consult the supplier's certificate of analysis for lot-specific purity data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Assay |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 57319-65-0 | C₈H₇NO₂ | 149.15 | ≥94.0 to ≤106.0% (Non-aqueous acid-base Titration)[1] |

| Santa Cruz Biotechnology, Inc. | 57319-65-0 | C₈H₇NO₂ | 149.15 | 95% |

| AK Scientific, Inc. | 57319-65-0 | C₈H₇NO₂ | 149.15 | 95% |

| BOC Sciences | 57319-65-0 | C₈H₇NO₂ | 149.15 | >95% |

| BLD Pharmatech Ltd. | 57319-65-0 | C₈H₇NO₂ | 149.15 | 95% |

Synthesis and Purification of High-Purity this compound

Experimental Protocol: Synthesis of this compound (General Approach)

This protocol is based on the general method for the reduction of nitrophthalimides.

Step 1: Reduction of 4-Nitrophthalimide

-

In a suitable hydrogenation vessel, dissolve 4-nitrophthalimide in a polar solvent such as dimethylformamide (DMF) or a mixture of DMF and an alcohol like methanol.

-

Add a catalyst, typically Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 20-60 psi).

-

The reaction is often initiated at room temperature and may be gently heated (e.g., 40-50 °C) to ensure completion.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude 6-aminophthalimide can be isolated by precipitation upon addition of water.

Experimental Protocol: Purification by Recrystallization

High-purity this compound can be obtained by recrystallization of the crude product. The choice of solvent is critical for effective purification.

-

Select a suitable solvent or solvent system. Common solvents for recrystallization of amine-containing aromatic compounds include ethanol, methanol, water, or mixtures thereof. A good solvent will dissolve the compound when hot but have low solubility when cold.

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to determine the purity of this compound and to separate it from potential isomers and impurities.

Illustrative HPLC Parameters:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) or acid (e.g., formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and for identifying any impurities.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

The spectrum would be expected to show signals corresponding to the aromatic protons and the methylene protons of the phthalide ring, as well as the amine protons. The chemical shifts and coupling constants will be characteristic of the 6-amino substitution pattern. Based on similar structures, the aromatic protons would appear in the range of 6.5-7.5 ppm, and the methylene protons around 5.0-5.5 ppm. The amine protons would likely appear as a broad singlet.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

The spectrum will show signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methylene carbon. The chemical shifts will be influenced by the electron-donating amino group.

Applications in Drug Discovery and Chemical Biology

This compound is a key synthetic intermediate, particularly in the development of targeted therapeutics and fluorescent probes.

Targeted Protein Degradation: PROTACs

Phthalimide derivatives are foundational for the development of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system.[1][2][3][4][5] These ligands are integral to Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2] 3-Aminophthalic acid has been identified as a novel ligand for CRBN, highlighting the importance of the aminophthalide scaffold in this area.[1]

The following diagram illustrates the mechanism of action for a PROTAC utilizing a phthalimide-based ligand to recruit the CRL4-CRBN E3 ligase complex for targeted protein degradation.

Caption: PROTAC-mediated protein degradation workflow.

The synthesis of a PROTAC involves the conjugation of a target-binding ligand (warhead) to an E3 ligase ligand (like a this compound derivative) via a chemical linker.

Caption: General synthetic workflow for a PROTAC molecule.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The phthalazinone core is a common scaffold in many PARP inhibitors, and this compound can serve as a versatile precursor for the synthesis of various heterocyclic systems, including those relevant to PARP inhibitor design.

Fluorescent Probes

Aminophthalimide derivatives are known to exhibit fluorescent properties, making them valuable in the development of probes for biological imaging. The amino group of this compound provides a convenient handle for conjugation to other molecules, allowing for the creation of targeted fluorescent probes to visualize cellular components and processes.

Conclusion

High-purity this compound is a critical reagent for advanced research in drug discovery and chemical biology. Its role as a precursor to Cereblon E3 ligase ligands for PROTACs places it at the forefront of targeted protein degradation technology. This guide provides a foundational resource for researchers, summarizing key technical information to facilitate its effective use in the laboratory. For any application, sourcing high-purity material and verifying its quality through appropriate analytical methods are paramount to achieving reliable and reproducible results.

References

- 1. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

Methodological & Application

Synthesis Protocol for 6-Aminophthalide: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-aminophthalide, a valuable building block in the development of novel therapeutic agents and functional materials. The described methodology is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a lactone ring fused to an aniline moiety, makes it a versatile precursor for the elaboration of diverse chemical scaffolds. This document outlines a reliable two-step synthetic route commencing from the readily available starting material, 4-nitrophthalic anhydride. The synthesis involves the formation of the intermediate, 6-nitrophthalide, followed by a chemoselective reduction of the nitro group to afford the target this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a two-step process as depicted in the workflow diagram below. The initial step involves the selective reduction of one of the carbonyl groups of 4-nitrophthalic anhydride to form the lactone ring of 6-nitrophthalide. The subsequent step is the reduction of the nitro group to an amine.

Experimental Protocols

Step 1: Synthesis of 6-Nitrophthalide from 4-Nitrophthalic Anhydride

This procedure describes the selective reduction of one carbonyl group of 4-nitrophthalic anhydride to yield 6-nitrophthalide. This method is adapted from procedures for the selective reduction of phthalic anhydrides.

Materials:

-